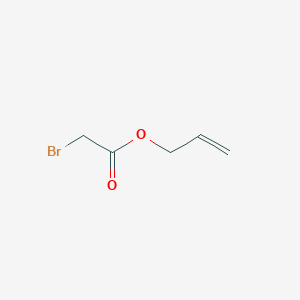

Allyl bromoacetate

Description

The exact mass of the compound Allyl bromoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Allyl bromoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl bromoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWVIMJPXKIXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335850 | |

| Record name | Allyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-84-0 | |

| Record name | Allyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-enyl 2-bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Allyl Bromoacetate (CAS 40630-84-0)

The following technical guide is structured to provide actionable, high-level scientific insight into Allyl Bromoacetate (CAS 40630-84-0). It prioritizes experimental utility, mechanistic understanding, and safety.

Dual-Functionality Electrophile for Medicinal Chemistry & Polymer Science

Executive Summary

Allyl bromoacetate (ABA) is a bifunctional organobromine compound serving as a critical intermediate in organic synthesis and drug development.[1] Characterized by a high-reactivity

Key Applications:

-

Medicinal Chemistry: Synthesis of heterocycles (thiazolidinones, coumarins) and prodrug derivatization.

-

Polymer Science: Introduction of pendant allyl groups for crosslinking or post-polymerization modification.

-

Surface Chemistry: Functionalization of thiolated surfaces via the bromo-terminus.

Chemical Profile & Reactivity

ABA is an alkylating agent.[1] Its reactivity is driven by the electron-withdrawing ester group, which activates the adjacent carbon-bromine bond toward nucleophilic attack.

Physicochemical Properties

| Property | Value | Note |

| CAS Number | 40630-84-0 | |

| Molecular Formula | ||

| Molecular Weight | 179.01 g/mol | |

| Boiling Point | ~175 °C (760 mmHg) | 73 °C at 10 Torr [1] |

| Density | 1.457 g/cm³ | Denser than water |

| Flash Point | ~60 °C | Flammable |

| Appearance | Colorless to pale yellow liquid | Pungent, lachrymator |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes in water |

Reactivity Map (Mechanistic Logic)

The following diagram illustrates the dual reactive centers of ABA.

Figure 1: Strategic reactivity map of Allyl Bromoacetate showing orthogonal reaction pathways.

Synthesis & Purification Protocol

While commercially available, in-house synthesis is often required to ensure freshness, as the allyl ester can hydrolyze or polymerize upon prolonged storage.

Protocol: Fischer Esterification

Objective: Synthesize high-purity Allyl Bromoacetate from Bromoacetic acid.

Reagents:

-

Bromoacetic acid (1.0 equiv)

-

Allyl alcohol (3.0 equiv) - Excess acts as solvent/driver

-

p-Toluenesulfonic acid (pTsOH) (0.05 equiv) - Catalyst

-

Toluene or Benzene - Azeotropic solvent

Workflow:

-

Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add Bromoacetic acid (e.g., 13.9 g, 100 mmol), Allyl alcohol (17.4 g, 300 mmol), pTsOH (0.95 g), and Toluene (100 mL).

-

Reflux: Heat to vigorous reflux (~110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~3-5 hours).

-

Workup:

-

Cool to room temperature.[2]

-

Wash organic phase with sat.

( -

Wash with Brine (

mL). -

Dry over anhydrous

.

-

-

Purification: Concentrate under reduced pressure. Perform vacuum distillation (bp ~73°C @ 10 Torr) to obtain a clear liquid.

-

Note: Avoid high temperatures during distillation to prevent thermal polymerization of the allyl group.

-

Strategic Applications in Drug Discovery[5]

A. Heterocycle Synthesis: 4-Thiazolidinones

The 4-thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, associated with anti-inflammatory and anti-cancer activity. ABA is a superior reagent for this synthesis because the allyl ester allows for mild deprotection later, unlike methyl/ethyl esters which require harsh hydrolysis.

Mechanism:

-

Nucleophilic Attack: A thiourea or amine attacks the

-carbon of ABA, displacing bromide. -

Cyclization: Intramolecular attack of the nitrogen onto the ester carbonyl closes the ring.

Figure 2: Convergent synthesis of the 4-thiazolidinone core using ABA.

B. The Allyl Advantage: Orthogonal Deprotection

In multi-step synthesis, the allyl ester is stable to acidic (TFA) and basic conditions used to deprotect Boc or Fmoc groups.

-

Deprotection Protocol: Treat the Allyl Bromoacetate derivative with

(1-5 mol%) and a scavenger (morpholine or dimedone) in THF at RT. -

Result: Quantitative yield of the free carboxylic acid without affecting other sensitive esters.

Polymer & Materials Science Applications

ABA is uniquely positioned for Post-Polymerization Modification (PPM) .

Application: Surface Functionalization (ATRP Initiator)

ABA can be anchored to nucleophilic surfaces (e.g., amine-functionalized silica or cellulose) via the bromo-end.

-

Anchoring: Surface-

+ ABA -

Functionalization: The pendant allyl group remains available for "Thiol-Ene" click chemistry with thiol-modified peptides or drugs.

Application: Functional Monomer

While direct polymerization of allyl groups is slow due to "degradative chain transfer" (abstraction of allylic protons), ABA acts as a potent Chain Transfer Agent or comonomer in radical polymerizations to introduce branching points [2].

Safety & Handling (Critical)

Hazard Classification:

-

Lachrymator: Causes severe eye irritation and tearing.[3]

-

Alkylating Agent: Potential mutagen.[1] Handle as a genotoxic impurity (GTI).

Operational Safety Protocol:

-

Containment: All weighing and transfers must occur inside a certified chemical fume hood.

-

Neutralization: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate (nucleophiles that quench the alkylating bromide) before wiping.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Waste: Segregate into halogenated organic waste. Do not mix with strong oxidizers.

References

-

ChemicalBook. (2025).[5] Allyl bromoacetate Physical Properties and Safety Data. Retrieved from

-

ResearchGate. (2025). Polymerisation of Allyl Compounds: Theory and Application. Retrieved from

-

Fisher Scientific. (2026).[4] Safety Data Sheet: Allyl Bromide and derivatives. Retrieved from

-

National Institutes of Health (NIH). (2025). Significance of Polymers with Allyl Functionality in Biomedicine. Retrieved from

Sources

Allyl Bromoacetate: Mechanistic Toxicology and Chemical Biology Applications

Executive Summary

Allyl Bromoacetate (ABA) is a potent bifunctional electrophile used primarily as a chemical intermediate and alkylating agent. In biological systems, its mechanism of action is defined by a "dual-warhead" lethality: direct soft-nucleophile alkylation (targeting cysteine thiols) and metabolic bioactivation (releasing allyl alcohol and bromoacetic acid).

This guide deconstructs the pharmacodynamics of ABA, providing researchers with a structural understanding of its toxicity, enzyme inhibition potential, and necessary safety protocols. It serves as a critical reference for designing activity-based protein profiling (ABPP) experiments or toxicology assessments involving

Chemical Biology & Reactivity Profile

Structural Determinants of Reactivity

Allyl bromoacetate (CAS: 40630-84-0) combines two distinct reactive motifs within a compact lipophilic scaffold:

-

-Bromoester Moiety: A highly electrophilic carbon adjacent to the carbonyl group. The bromine atom serves as an excellent leaving group, facilitating rapid

-

Allyl Ester Linkage: A metabolic liability. While stable in organic synthesis, this ester bond is rapidly cleaved by intracellular carboxylesterases, liberating two secondary toxicants.

The Hard/Soft Acid-Base (HSAB) Paradigm

In the context of biological systems, ABA acts as a soft electrophile .

-

Primary Targets: Soft nucleophiles, predominantly the thiolate anion (

) of cysteine residues and, to a lesser extent, the imidazole nitrogen of histidine. -

Kinetics: The reaction is irreversible under physiological conditions, forming stable thioether adducts. This irreversibility distinguishes it from competitive inhibitors, making it a "suicide inhibitor" for enzymes relying on catalytic cysteines (e.g., GAPDH, cysteine proteases).

Mechanism of Action (MoA)

The biological activity of ABA is not singular; it operates through a branching cascade of direct alkylation and metabolic fragmentation.

Pathway A: Direct Alkylation (The Kinetic Phase)

Upon cellular entry, the intact ABA molecule immediately reacts with the most accessible thiol pools.

-

Glutathione (GSH) Depletion: ABA alkylates GSH, the cell's primary antioxidant. This reaction (

) rapidly lowers the GSH:GSSG ratio, inducing oxidative stress. -

Enzyme Inhibition: ABA modifies critical cysteine residues in metabolic enzymes. For example, alkylation of the active site Cys-152 in Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) halts glycolysis, leading to ATP depletion.

Pathway B: Metabolic Bioactivation (The Toxic Phase)

Intracellular carboxylesterases (CES) hydrolyze the ester bond of ABA, generating two distinct toxic species:

-

Bromoacetic Acid (BAA): A known mitochondrial toxin. BAA inhibits aconitase and succinate dehydrogenase, collapsing the Transmembrane Potential (

) and blocking the TCA cycle. -

Allyl Alcohol: A pro-toxicant. In the cytosol, Alcohol Dehydrogenase (ADH) oxidizes allyl alcohol to Acrolein (

). Acrolein is a highly reactive

Visualization: The ABA Toxicity Cascade

The following diagram illustrates the branching pathways of Allyl Bromoacetate in a cellular environment.

Figure 1: The dual-pathway mechanism of Allyl Bromoacetate, highlighting the divergence between direct alkylation and esterase-mediated bioactivation.

Experimental Protocols

Protocol 1: Assessing Cysteine Reactivity (Competition Assay)

This protocol validates the alkylating potential of ABA by measuring its ability to compete with a fluorescent thiol probe.

Reagents:

-

Recombinant GAPDH or BSA (Bovine Serum Albumin).

-

Allyl Bromoacetate (ABA) stock (100 mM in DMSO).

-

Ellman’s Reagent (DTNB) or Thiol-Green Fluorophore.

-

Reaction Buffer: PBS, pH 7.4, 1 mM EDTA.

Workflow:

-

Preparation: Dilute protein to 10 µM in Reaction Buffer.

-

Incubation: Treat protein aliquots with increasing concentrations of ABA (0, 1, 10, 50, 100 µM) for 30 minutes at 37°C.

-

Probe Addition: Add Ellman’s Reagent (final conc. 100 µM) to all samples. Incubate for 10 minutes at room temperature.

-

Readout: Measure absorbance at 412 nm.

-

Analysis: Plot Absorbance vs. [ABA]. A decrease in absorbance indicates successful alkylation of free thiols by ABA, preventing DTNB reaction.

Protocol 2: Metabolic Rescue Assay

To distinguish between direct toxicity and esterase-dependent toxicity, use a specific esterase inhibitor.

Table 1: Rescue Assay Design

| Group | Pre-Treatment (1h) | Treatment (24h) | Expected Outcome | Mechanistic Insight |

| Control | Vehicle (DMSO) | Vehicle | 100% Viability | Baseline |

| Toxin Only | Vehicle (DMSO) | ABA ( | ~50% Viability | Combined toxicity (Alkylation + Hydrolysis) |

| Esterase Inhib | BNPP (100 µM) | ABA ( | >50% Viability | Inhibition of Pathway B reduces Acrolein/BAA load |

| Thiol Rescue | NAC (5 mM) | ABA ( | ~90% Viability | Scavenging of electrophile prevents initial alkylation |

-

BNPP: Bis-p-nitrophenyl phosphate (Carboxylesterase inhibitor).

-

NAC: N-Acetylcysteine (Thiol donor/scavenger).

Safety & Handling (Critical)

Allyl bromoacetate is a lachrymator and severe skin irritant.[1] Its lipophilicity allows rapid dermal absorption.

-

Engineering Controls: All handling must occur within a certified chemical fume hood.

-

PPE: Double nitrile gloves (breakthrough time < 10 mins for halo-esters), lab coat, and chemical safety goggles.

-

Decontamination: Spills should be neutralized with a solution of 5% sodium thiosulfate (reacts with the alkyl halide) and dilute detergent.

References

-

Chemical Properties of Allyl Bromoacetate. Cheméo. [Link]

-

Metabolism of Allyl Esters to Acrolein. National Institutes of Health (PMC). [Link]

-

Alpha-Halo Ester Reactivity. Wikipedia. [Link]

Sources

Potential applications of allyl bromoacetate in organic synthesis

Title: Allyl Bromoacetate: A Bifunctional Linchpin in Advanced Organic Synthesis Subtitle: Technical Guide on C-C Bond Formation, Heterocyclic Construction, and Orthogonal Protection Strategies

Abstract

Allyl bromoacetate (CAS: 40630-84-0) represents a versatile, bifunctional building block in modern organic synthesis.[1] Distinguished by its electrophilic

Chemical Profile & Reactivity Landscape

Allyl bromoacetate is defined by two distinct reactive sites: the C-Br bond (susceptible to oxidative addition and nucleophilic attack) and the Allyl Ester (a latent carboxylic acid revealable under neutral conditions).

Physical Properties Table

| Property | Value | Relevance to Synthesis |

| Molecular Weight | 179.01 g/mol | Stoichiometric calculations |

| Boiling Point | 175–178 °C | High boiling point allows for high-temp reflux reactions |

| Density | 1.46 g/mL | Heavy organic phase in aqueous workups |

| Flash Point | 60 °C | Flammability hazard; requires inert atmosphere |

| Solubility | Soluble in EtOH, THF, DCM | Compatible with standard polar aprotic solvents |

Reactivity Logic: The "Dual-Personality" Reagent

-

Electrophilic Alkylation: The

-carbon is highly activated by the adjacent carbonyl, making it an excellent substrate for -

Nucleophilic Enolate Precursor: Upon treatment with Zinc(0) or Samarium(II), the C-Br bond undergoes oxidative addition to form a Reformatsky reagent, capable of attacking carbonyls without the high basicity of Grignard reagents.

-

Radical Initiation: The weak C-Br bond serves as an efficient initiator for ATRP, allowing for the growth of polymer chains with allyl-ester end groups.

Module 1: The Reformatsky Reaction

Application: Synthesis of

Unlike lithium enolates, the zinc enolate derived from allyl bromoacetate is chemically "soft" and tolerant of other functional groups like nitriles or esters. This makes it superior for complex molecule synthesis.

Mechanism of Action

The reaction proceeds via the insertion of activated Zinc into the C-Br bond. The resulting organozinc bromide dimerizes in solution. Upon introduction of an aldehyde/ketone, it forms a six-membered chair-like transition state (Zimmerman-Traxler model), delivering the alkyl group to the carbonyl.

Figure 1: Mechanistic flow of the Reformatsky reaction using allyl bromoacetate.

Experimental Protocol: Zinc-Mediated Coupling

Objective: Synthesis of allyl 3-hydroxy-3-phenylpropanoate.

-

Activation: In a flame-dried 3-neck flask under Argon, place Zinc dust (1.5 equiv) . Activate by washing with dilute HCl, then water, ethanol, and ether, followed by high-vacuum drying.

-

Initiation: Suspend Zn in dry THF (0.5 M) . Add TMSCl (0.05 equiv) to depassivate the surface.

-

Addition: Add a solution of Benzaldehyde (1.0 equiv) and Allyl Bromoacetate (1.2 equiv) in THF dropwise over 30 minutes. The reaction is exothermic; maintain a gentle reflux.

-

Completion: Stir at reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]

-

Workup: Cool to 0°C. Quench with 10% HCl . Extract with Et2O (3x). Wash combined organics with saturated NaHCO3 and brine. Dry over MgSO4.

-

Purification: Flash chromatography on silica gel.

Module 2: Heterocycle Synthesis via N/S-Alkylation

Application: Synthesis of Benzofurans and Thiazolidinones.

Allyl bromoacetate acts as a "linchpin" to close rings. A common strategy involves alkylating a nucleophile (phenol/amine) and then utilizing the ester moiety for a secondary cyclization event.

Case Study: Benzofuran Derivative Synthesis

In drug discovery, benzofurans are key pharmacophores. The allyl group here acts as a protecting group that can be removed later to reveal a carboxylic acid for solubility enhancement.

Protocol:

-

Reactants: Mix Substituted Salicylaldehyde (10 mmol) , Allyl Bromoacetate (10 mmol) , and K2CO3 (20 mmol) in DMF (20 mL) .

-

Conditions: Heat to 80°C for 4 hours. The phenoxide displaces the bromide (

). -

Cyclization (Intramolecular Aldol): The resulting intermediate is often treated with a strong base (e.g., NaOEt) to trigger cyclization between the aldehyde and the activated methylene of the acetate, forming the benzofuran core.

Module 3: Orthogonal Protection Strategy

Application: Peptide Synthesis and Complex Natural Products.[3]

The allyl ester is unique because it is stable to both acidic (TFA, HCl) and basic (Piperidine) conditions used in Boc and Fmoc chemistry. It is removed selectively using Palladium(0).

Deprotection Mechanism (Tsuji-Trost Allylation)

The Pd(0) catalyst coordinates to the alkene of the allyl ester, forming a

Figure 2: Pd(0)-catalyzed deprotection of allyl esters.

Standard Deprotection Cocktail:

-

Catalyst: Pd(PPh3)4 (1-5 mol%)

-

Scavenger: Morpholine or N-Methylaniline (2-10 equiv)

-

Solvent: Dry THF or DCM

-

Time: 1-4 hours at Room Temperature (inert atmosphere required).

Module 4: Polymer Chemistry (ATRP Initiator)

Application: Functionalized Polymers.

Allyl bromoacetate is an effective initiator for Atom Transfer Radical Polymerization. The C-Br bond homolyzes in the presence of a Cu(I) catalyst, initiating the polymerization of monomers like styrene or acrylates. The resulting polymer retains the allyl ester head group, which can be post-functionalized (e.g., via "Click" chemistry or cross-linking).

Key Advantage: The allyl group provides a "handle" for grafting the polymer onto surfaces or attaching biomolecules post-polymerization.

References

-

Reformatsky Reaction Mechanism & Scope

-

Benzofuran Synthesis via Bromoacetate Alkylation

- Title: Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles

- Source: Science and Educ

-

URL:[Link]

-

Allyl Protecting Group Strategies

-

ATRP Initiators and Functionalization

-

Safety & Physical Data

Sources

- 1. Buy Allyl bromoacetate | 40630-84-0 [smolecule.com]

- 2. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Prop-2-enyl 2-bromoacetate | C5H7BrO2 | CID 527610 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of Allyl Bromoacetate

Document Control: Version 1.0 | Target Audience: R&D Scientists, Process Chemists

Executive Summary

Allyl bromoacetate (CAS: 7060-55-1) is a bifunctional alkylating agent combining a reactive ester, an allylic moiety, and an

Core Directive: Store at 2–8°C under an inert atmosphere (Ar or N₂) in amber glass . Critical Hazard: Potent lachrymator . Handle strictly within a chemical fume hood.

Failure to adhere to these protocols results in rapid degradation via hydrolysis (moisture), polymerization (light/radical initiation), and darkening (bromide oxidation).

Chemical Profile & Reactivity

To understand the storage requirements, one must understand the molecule's inherent instability vectors.

| Property | Specification | Critical Implication |

| CAS Number | 7060-55-1 | Verification ID |

| Structure | Bifunctional electrophile | |

| Physical State | Clear, colorless to pale yellow liquid | Yellow/Brown = Degradation |

| Boiling Point | ~73°C (10 Torr) | Volatile; vapor hazard |

| Reactivity Class | Susceptible to hydrolysis & polymerization | |

| Sensitivities | Moisture, Light, Heat, Base | Requires rigorous environmental control |

The Instability Triad

Allyl bromoacetate degrades through three primary mechanisms. Understanding these dictates the storage protocol.

-

Hydrolysis (Moisture Driven): The ester linkage is susceptible to acid-catalyzed hydrolysis, generating bromoacetic acid (corrosive solid) and allyl alcohol (toxic liquid). The HBr released from bromide degradation autocatalyzes this process.

-

Radical Polymerization (Light/Oxygen Driven): The allyl group (

) is prone to radical-initiated polymerization or oxidative cross-linking, especially in the presence of light ( -

Bromide Oxidation (Heat/Light Driven): The C-Br bond is relatively weak. Homolytic cleavage releases bromine radicals, leading to discoloration (darkening) and the formation of HBr, which further corrodes packaging and accelerates hydrolysis.

Storage Protocols: The "Cold-Dark-Dry" Standard

This protocol is designed to be a self-validating system. If the compound deviates from the physical description (clear liquid), the storage conditions have been breached.

Primary Containment

-

Material: Borosilicate Glass (Type I). Do not use metal containers (Fe/steel catalyzes Friedel-Crafts type alkylation/degradation).

-

Closure: Teflon (PTFE)-lined screw caps. Polyethylene liners are permeable to brominated organics over time; PTFE is mandatory to prevent cap degradation and evaporation.

-

Headspace: Backfill with dry Argon or Nitrogen after every use. Oxygen promotes radical formation; moisture promotes hydrolysis.

Environmental Conditions[5]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Why? Arrhenius kinetics dictate that lowering temperature significantly retards the rate of ester hydrolysis and spontaneous polymerization.

-

-

Light: Amber Glass or foil-wrapped containers.

-

Why? UV radiation cleaves the C-Br bond and initiates allylic radical formation.

-

-

Location: Flammables refrigerator rated for volatile organics.

Secondary Containment (Lachrymator Control)

Due to its lachrymatory nature, a single barrier is insufficient for safety.

-

Store the primary glass bottle inside a sealed secondary container (e.g., a wide-mouth polyethylene jar with a screw top) containing a small amount of activated charcoal or vermiculite to absorb potential leaks and odors.

Degradation Pathways (Visualization)

The following diagram illustrates the cascade of failure if storage conditions are unmet.

Figure 1: Mechanistic degradation pathways of Allyl Bromoacetate showing moisture and light sensitivity.

Handling & Safety Workflows

Personal Protective Equipment (PPE)

-

Respiratory: Work strictly in a certified chemical fume hood.

-

Eyes: Chemical splash goggles (Face shield recommended if handling >50mL).

-

Skin: Double gloving recommended. Nitrile is generally acceptable for splash protection, but Silver Shield/4H laminate gloves provide superior permeation resistance for brominated alkylating agents.

Decontamination Protocol

Spills must be neutralized immediately to prevent lachrymatory vapor release.

-

Isolate: Evacuate the immediate area if the spill is outside the hood.

-

Neutralize: Treat the spill with a solution of 10% Sodium Thiosulfate and Sodium Bicarbonate .

-

Chemistry: Thiosulfate neutralizes the alkyl bromide (alkylation of sulfur) and reduces free bromine; bicarbonate neutralizes the acid byproducts.

-

-

Clean: Absorb with vermiculite and dispose of as hazardous halogenated waste.

Quality Control & Validation

Before using stored material in critical synthesis (e.g., GMP steps), validate purity.

| Test | Acceptance Criteria | Signs of Degradation |

| Visual Inspection | Clear, colorless liquid | Yellow/Orange tint (Free Br₂); Turbidity (Polymer) |

| ¹H NMR (CDCl₃) | Sharp doublets/singlets | Broadening peaks (Polymer); New peaks at ~4.0 ppm (Allyl alcohol) |

| TLC (Silica) | Single spot | Streaking (Acid degradation); Baseline material (Polymer) |

Decision Logic for Usage

Figure 2: Go/No-Go decision tree for evaluating stored Allyl Bromoacetate.

References

Toxicological data and safety precautions for allyl bromoacetate

CAS: 7048-03-5 (alt. 40630-84-0) | Class:

Executive Summary

Allyl bromoacetate is a bifunctional electrophile widely utilized in organic synthesis as a building block for heterocycles and allyl esters. Its utility, however, is counterbalanced by a severe toxicological profile. It acts as a "double-threat" agent: the bromoacetate moiety is a direct alkylating agent (lachrymator and vesicant), while the allyl moiety undergoes metabolic activation to acrolein, a potent cytotoxin. This guide outlines the specific toxicological mechanisms, engineering controls, and emergency protocols required for safe handling.

Part 1: Chemical Identity & Physicochemical Profile

Allyl bromoacetate combines the high reactivity of an

| Property | Data | Relevance to Safety |

| Molecular Formula | Precursor to bromide ions upon hydrolysis. | |

| Molecular Weight | 179.01 g/mol | Heavy vapor; accumulates in low-lying areas. |

| Boiling Point | ~175°C | Low volatility, but lachrymatory effects occur at ppm levels. |

| Density | 1.46 g/mL | Sinks in water; difficult to flush from drains. |

| Solubility | Immiscible in water | Requires organic solvents or surfactants for decontamination. |

| Reactivity Class | SN2 Electrophile | Rapidly reacts with biological nucleophiles (DNA, Cysteine). |

Part 2: Toxicological Mechanisms (The "Double Threat")

Unlike simple alkyl halides, allyl bromoacetate exhibits toxicity through two distinct, synergistic pathways.

1. Direct Alkylation (

-Halo Ester Activity)

The carbon adjacent to the bromine is highly electrophilic. It undergoes rapid

-

Immediate Irritation: Activation of TRPA1 channels (tear gas effect).

-

Cellular Stress: Depletion of the antioxidant glutathione pool.

2. Metabolic Activation (Allyl Group Toxicity)

Upon hydrolysis by nonspecific esterases, the compound releases Allyl Alcohol . This is not the end-stage toxicant but a "pro-toxicant."

-

Bioactivation: Alcohol Dehydrogenase (ADH) converts allyl alcohol into Acrolein (

-unsaturated aldehyde). -

Consequence: Acrolein is highly reactive, forming adducts with DNA and proteins, causing centrilobular liver necrosis and renal damage.

Visualization: Dual-Pathway Mechanism of Action

The following diagram maps the cascade from exposure to cellular injury.

Figure 1: Dual-pathway toxicity showing direct alkylation and metabolic conversion to Acrolein.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1]

Standard laboratory PPE is insufficient for allyl bromoacetate due to its high lipophilicity and penetrating power.

1. Respiratory Protection

-

Primary Control: All handling must occur within a certified chemical fume hood.

-

Secondary Control: If outside containment (e.g., spill cleanup), a full-face respirator with Organic Vapor (OV) cartridges is mandatory. Half-masks are discouraged due to the potential for ocular irritation (lachrymation).

2. Dermal Protection (Critical)

-

Latex: Do NOT use. Permeation is instantaneous.

-

Nitrile (Standard 4 mil): Provides only splash protection (< 5 minutes breakthrough).

-

Recommended:

-

Silver Shield / 4H (Laminate): >480 min breakthrough. Best for spill cleanup.[1]

-

Double-Gloving: Wear Laminate gloves under Nitrile gloves (for dexterity).

-

Part 4: Emergency Protocols

Decontamination & Quenching

Unlike simple acids, water alone is ineffective due to immiscibility. You must use a nucleophilic quenching agent to destroy the alkylating potential.

Quenching Solution (The "Decon Mix"):

-

Composition: 10% Sodium Carbonate (

) + 5% Surfactant (soap) in Water. -

Mechanism: The surfactant solubilizes the ester; the carbonate promotes hydrolysis and neutralizes the hydrobromic acid byproduct.

-

Alternative: A solution of dilute aqueous ammonia (5%) or sodium thiosulfate can also be used, but ammonia vapors may complicate respiration.

Spill Response Workflow

This protocol ensures containment while minimizing exposure to the lachrymatory vapors.

Figure 2: Step-by-step response protocol for Allyl Bromoacetate spills.

First Aid Specifics

-

Eye Contact: Flush for at least 15-20 minutes . Do not stop if the stinging subsides; the alkylating agent can cause delayed corneal opacity.

-

Skin Contact: Wash with soap and water immediately.[2] If redness or blistering appears later (vesicant effect), seek medical attention.

-

Inhalation: Move to fresh air immediately. Observe for delayed pulmonary edema (up to 24 hours) due to acrolein generation.

References

-

PubChem. (n.d.). Allyl bromoacetate (Compound Summary CID 81168). National Library of Medicine. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethyl Bromoacetate (Analogous Halo-Ester Data). NJ.gov. Retrieved from [Link]

- Patel, J. M., et al. (1980). Metabolism of Allyl Alcohol to Acrolein in Liver/Lung. Drug Metabolism and Disposition. (Mechanistic reference for Allyl group toxicity).

-

ECHA. (n.d.). Registration Dossier - Allyl bromoacetate. European Chemicals Agency.[3] Retrieved from [Link]

Sources

Allyl Bromoacetate: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

This guide provides an in-depth exploration of allyl bromoacetate, a versatile reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context of its emergence, detailed methodologies for its synthesis, and a thorough examination of its applications, with a particular focus on the renowned Reformatsky reaction.

Introduction: The Dual Functionality of Allyl Bromoacetate

Allyl bromoacetate is an organic compound that possesses two key functional groups: an allyl group and a bromoacetate moiety. This unique combination makes it a valuable bifunctional building block in organic synthesis. The allyl group can participate in a variety of reactions, including allylation and cross-coupling, while the bromoacetate portion serves as a potent alkylating agent and a precursor to zinc enolates for carbon-carbon bond formation. This guide will illuminate the journey of this reagent from its conceptual origins to its modern-day applications in the synthesis of complex molecules.

Discovery and Historical Context: A Tale of Esterification and Organozinc Chemistry

While a singular, celebrated discovery of allyl bromoacetate itself is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to two significant advancements in organic chemistry: the development of esterification methods and the discovery of the Reformatsky reaction.

The late 19th century witnessed the pioneering work of Emil Fischer and Arthur Speier, who in 1895, described an acid-catalyzed method for the formation of esters from carboxylic acids and alcohols, now famously known as the Fischer-Speier esterification.[1] This straightforward and effective method would have provided early organic chemists with a reliable means to synthesize a wide array of esters, including those from unsaturated alcohols like allyl alcohol and halogenated carboxylic acids such as bromoacetic acid.

The true synthetic utility of α-haloesters like allyl bromoacetate was unlocked by the seminal work of Russian chemist Sergey Nikolaevich Reformatsky. In 1887, he discovered that α-haloesters react with carbonyl compounds, such as aldehydes and ketones, in the presence of metallic zinc to form β-hydroxy esters.[2][3] This reaction, now bearing his name, provided a powerful and versatile method for the formation of carbon-carbon bonds. The organozinc intermediate, less reactive than the corresponding Grignard reagents, offered the significant advantage of not reacting with the ester functionality, thus expanding the scope of carbonyl addition reactions.

It is within this fertile scientific landscape that allyl bromoacetate would have been synthesized and utilized as a valuable substrate for the burgeoning field of organic synthesis, particularly in the context of the newly discovered Reformatsky reaction.

Synthesis of Allyl Bromoacetate: A Practical Approach

The most common and practical laboratory-scale synthesis of allyl bromoacetate is through the Fischer-Speier esterification of bromoacetic acid with allyl alcohol, catalyzed by a strong acid such as sulfuric acid.

Causality Behind Experimental Choices

-

Acid Catalyst (H₂SO₄): The protonation of the carbonyl oxygen of bromoacetic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic allyl alcohol.

-

Reflux Conditions: The esterification is a reversible reaction. Heating the reaction mixture to reflux increases the reaction rate and helps to drive the equilibrium towards the product side.

-

Removal of Water: The formation of water as a byproduct can shift the equilibrium back towards the starting materials. While not always implemented in a simple lab-scale preparation, for industrial-scale synthesis or to maximize yield, the removal of water using a Dean-Stark apparatus is beneficial.

-

Work-up Procedure: The neutralization with a weak base (e.g., sodium bicarbonate) is crucial to remove the acid catalyst and any unreacted bromoacetic acid. The subsequent washing with brine and drying with an anhydrous salt (e.g., Na₂SO₄) ensures the removal of water and any aqueous impurities from the organic product.

Detailed Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Bromoacetic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bromoacetic acid (1.0 eq) in a minimal amount of a suitable solvent like toluene or use an excess of allyl alcohol as the solvent.

-

Add allyl alcohol (1.2 - 2.0 eq) to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid. Repeat the washing until the effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude allyl bromoacetate.

-

The crude product can be purified by vacuum distillation to yield pure allyl bromoacetate.

Diagram of the Fischer-Speier Esterification Workflow:

Caption: Workflow for the synthesis of allyl bromoacetate via Fischer-Speier esterification.

Key Reactions and Applications of Allyl Bromoacetate

The reactivity of allyl bromoacetate is dominated by the electrophilic nature of the carbon bearing the bromine atom and the nucleophilic potential of the allyl group. Its most significant application lies in the Reformatsky reaction.

The Reformatsky Reaction

The Reformatsky reaction is a powerful tool for the formation of β-hydroxy esters through the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal.[2][3]

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.

-

Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of allyl bromoacetate to form an organozinc bromide.

-

Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the organozinc reagent. This is followed by a nucleophilic attack of the α-carbon of the enolate onto the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide intermediate.

-

Hydrolysis: Subsequent workup with an acidic solution protonates the alkoxide to yield the final β-hydroxy ester.

Diagram of the Reformatsky Reaction Mechanism:

Caption: Mechanism of the Reformatsky reaction involving allyl bromoacetate.

Materials:

-

Allyl bromoacetate

-

Zinc dust (activated)

-

Acetone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activate the zinc dust by stirring it with a dilute HCl solution, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place the activated zinc dust (1.5 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of allyl bromoacetate (1.0 eq) and acetone (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure β-hydroxy ester.

Physicochemical Properties of Allyl Bromoacetate

A summary of the key physicochemical properties of allyl bromoacetate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇BrO₂ | |

| Molecular Weight | 179.01 g/mol | |

| Boiling Point | 73 °C at 10 Torr | [4] |

| Density | 1.4329 g/cm³ | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Insoluble in water; soluble in common organic solvents |

Conclusion

Allyl bromoacetate stands as a testament to the enduring power of fundamental organic reactions. Its synthesis, rooted in the principles of esterification, and its primary application in the venerable Reformatsky reaction, highlight its significance as a versatile building block in the construction of complex organic molecules. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of this compound provides a valuable tool in the arsenal of synthetic organic chemistry, enabling the efficient and strategic assembly of novel chemical entities with potential therapeutic applications.

References

- Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.

- Reformatsky, S. (1890). Ueber die Einwirkung von Zink und Aethylenchlorid auf Ketone und Aldehyde. Journal der Russischen Physikalisch-Chemischen Gesellschaft, 22, 44-53.

- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.

- Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.

- Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.

Sources

The Versatility of Allyl Bromoacetate in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the dynamic landscape of polymer science, the demand for materials with precisely controlled architectures and tailored functionalities is ever-increasing. These advanced polymers are pivotal in a myriad of applications, from targeted drug delivery systems to sophisticated coatings and composites. Allyl bromoacetate, a bifunctional molecule featuring both a reactive allyl group and an initiating bromoacetate moiety, has emerged as a powerful and versatile tool in the polymer chemist's arsenal. This guide provides a comprehensive technical overview of the core applications of allyl bromoacetate in polymer synthesis, offering insights into its role in controlled radical polymerization, post-polymerization modification, and the construction of complex polymer architectures. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to harness the full potential of this unique monomer.

Understanding Allyl Bromoacetate: Properties and Significance

Allyl bromoacetate (ABA) is a colorless to light yellow liquid with the chemical formula C₅H₇BrO₂. Its utility in polymer chemistry stems from its dual functionality: the bromoacetate group can act as an efficient initiator for controlled radical polymerization techniques, while the allyl group serves as a versatile handle for post-polymerization modifications.

Table 1: Physicochemical Properties of Allyl Bromoacetate

| Property | Value | Reference |

| Molecular Weight | 179.01 g/mol | [1] |

| Boiling Point | 175.2 °C at 760 mmHg | [2] |

| Density | 1.457 g/cm³ at 20 °C | [2] |

| CAS Number | 40630-84-0 | [1] |

The presence of both an initiating site and a functionalizable group within the same molecule allows for the direct synthesis of polymers with preserved end-group functionality, a key advantage for creating well-defined macromolecular structures.

Allyl Bromoacetate in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. Allyl bromoacetate is particularly well-suited for Atom Transfer Radical Polymerization (ATRP).

Atom Transfer Radical Polymerization (ATRP) Initiator

In ATRP, the bromoacetate group of allyl bromoacetate serves as an excellent initiator. The carbon-bromine bond is reversibly activated and deactivated by a transition metal catalyst, typically a copper complex, allowing for the controlled addition of monomers to the growing polymer chain. The allyl group, being less reactive under these conditions, remains intact at the α-chain end.

The primary advantage of using allyl bromoacetate as an ATRP initiator is the direct incorporation of a versatile allyl group at the polymer chain end. This "α-functionalization" provides a straightforward route to telechelic polymers, which are valuable precursors for block copolymers, graft copolymers, and surface-functionalized materials.[3]

This protocol describes a typical procedure for the ATRP of MMA initiated by allyl bromoacetate.[2][4]

-

Reagents and Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Allyl bromoacetate (ABA)

-

Copper(I) bromide (CuBr), purified

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (solvent)

-

Schlenk flask, magnetic stirrer, syringes, and inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.1 mmol) and a magnetic stir bar.

-

Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) via syringe. Stir the mixture until a homogeneous green solution is formed.

-

Add MMA (e.g., 10 mmol) to the flask.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Inject allyl bromoacetate (e.g., 0.1 mmol) to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

-

Take samples periodically to monitor conversion (by gravimetry or ¹H NMR) and molecular weight (by Gel Permeation Chromatography - GPC).

-

Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like THF.

-

Purify the polymer by precipitation in a non-solvent (e.g., methanol or hexane).

-

Table 2: Typical Results for ATRP of MMA with Allyl Bromoacetate Initiator

| [MMA]:[ABA]:[CuBr]:[PMDETA] | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₒ/Mₙ) |

| 100:1:1:1 | 90 | 4 | ~70 | ~7,000 | < 1.2 |

| 200:1:1:1 | 90 | 6 | ~65 | ~13,000 | < 1.3 |

Note: These are representative values. Actual results may vary based on specific reaction conditions and purity of reagents.

Post-Polymerization Modification of Allyl-Terminated Polymers

The allyl group introduced by allyl bromoacetate is a versatile functional handle for a wide range of post-polymerization modifications. This allows for the synthesis of a library of functional polymers from a single precursor polymer, all having the same degree of polymerization.[5]

Thiol-ene "Click" Chemistry

One of the most efficient and widely used modifications of the allyl group is the thiol-ene "click" reaction.[6] This reaction proceeds via a radical mechanism, typically initiated by UV light or a thermal initiator, and results in the quantitative addition of a thiol to the allyl double bond. The reaction is highly efficient, tolerant of a wide range of functional groups, and proceeds under mild conditions.[7]

This protocol outlines a general procedure for the thiol-ene modification of a polystyrene synthesized using allyl bromoacetate as the ATRP initiator.

-

Reagents and Materials:

-

Allyl-terminated polystyrene (PS-allyl)

-

Thiol (e.g., 1-thioglycerol, mercaptoethanol)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (e.g., THF, DMF)

-

UV lamp (365 nm)

-

-

Procedure:

-

Dissolve PS-allyl (e.g., 1 equivalent of allyl groups) in the chosen solvent in a quartz reaction vessel.

-

Add an excess of the thiol (e.g., 3-5 equivalents).

-

Add the photoinitiator (e.g., 0.1 equivalents relative to the allyl groups).

-

Degas the solution with an inert gas for 15-20 minutes.

-

Irradiate the mixture with a UV lamp at room temperature for a specified time (e.g., 30-60 minutes).

-

Monitor the reaction progress by ¹H NMR by observing the disappearance of the allyl proton signals.

-

Purify the functionalized polymer by precipitation in a non-solvent.

-

The success of the thiol-ene reaction can be confirmed by various analytical techniques, including ¹H NMR, FTIR, and GPC.

Synthesis of Advanced Polymer Architectures

The ability to create well-defined, functional polymers with allyl bromoacetate opens the door to the synthesis of more complex macromolecular architectures, such as block and graft copolymers.

Block Copolymers

Allyl-terminated polymers synthesized via ATRP can be used as macroinitiators for a second polymerization step. For example, the allyl group can be functionalized to introduce a new initiating site for another type of polymerization, such as Ring-Opening Polymerization (ROP). Alternatively, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, while allyl bromoacetate itself is not a conventional RAFT agent, an allyl-terminated polymer can be chain-extended with a suitable monomer under RAFT conditions, although this can be challenging due to the reactivity of the allyl group.[8] A more common approach is to use the allyl group to link two pre-made polymer blocks.

Graft Copolymers

Graft copolymers, consisting of a polymer backbone with polymeric side chains, can be synthesized using several strategies involving allyl bromoacetate.[5]

-

"Grafting-through" method: An allyl-terminated macromonomer, synthesized using allyl bromoacetate as an initiator, can be copolymerized with another monomer to form a graft copolymer.[9]

-

"Grafting-from" method: A polymer backbone containing multiple allyl groups can be synthesized, and these allyl groups can then be modified to create initiating sites for the growth of the graft chains via techniques like ATRP.[10]

Applications in Drug Delivery and Biomedical Fields

The versatility of polymers derived from allyl bromoacetate makes them highly attractive for biomedical applications, particularly in drug delivery.[1][11] The ability to introduce specific functional groups allows for the conjugation of drugs, targeting ligands, and imaging agents. For instance, thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can be synthesized with an allyl end-group, enabling the attachment of biomolecules for targeted drug delivery applications.[12][13] The allyl group can also be used to crosslink polymers into hydrogels for controlled release applications.

Safety Considerations

Allyl bromoacetate is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

Allyl bromoacetate stands out as a uniquely versatile building block in modern polymer chemistry. Its dual functionality as both an initiator for controlled radical polymerization and a platform for a wide array of post-polymerization modifications provides a powerful and efficient route to well-defined, functional polymers. From the synthesis of simple end-functionalized linear chains to the construction of complex block and graft copolymers, allyl bromoacetate offers a level of control and flexibility that is essential for the development of advanced materials. As the demand for sophisticated polymers in fields such as drug delivery, nanotechnology, and materials science continues to grow, the strategic use of reagents like allyl bromoacetate will undoubtedly play a crucial role in driving innovation and enabling new technologies.

References

-

Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A. Available from: [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine - PMC - NIH. Available from: [Link]

-

Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction | ACS Macro Letters. Available from: [Link]

-

Use of functional ATRP initiators - Matyjaszewski Polymer Group. Available from: [Link]

-

Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. Available from: [Link]

-

Polymerisation of Allyl Compounds - ResearchGate. Available from: [Link]

-

Synthesis of poly(allyl 2-ylidene-acetate) and subsequent post-polymerization modification via thiol–ene reaction - Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - RSC Publishing. Available from: [Link]

-

Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis and Thiol–ene Photopolymerization of (Meth)allyl-Terminated Polysulfides. Available from: [Link]

-

Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications - Semantic Scholar. Available from: [Link]

-

Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update | Semantic Scholar. Available from: [Link]

-

Initiator-chain transfer agent combo in the RAFT polymerization of styrene - ResearchGate. Available from: [Link]

-

Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization - ResearchGate. Available from: [Link]

-

Click Chemistry for Well-Defined Graft Copolymers - MDPI. Available from: [Link]

-

(PDF) Graft Copolymers - ResearchGate. Available from: [Link]

-

A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing). Available from: [Link]

-

The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. Available from: [Link]

-

Chapter 3: ARGET-ATRP of Methyl Methacrylate. Available from: [Link]

-

Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems. Available from: [Link]

-

Kinetics of Polymerization of Allyl Compounds. Available from: [Link]

-

Versatile Initiators for Macromonomer Syntheses of Acrylates, Methacrylates, and Styrene by Atom Transfer Radical Polymerization. Available from: [Link]

-

Hyperbranched Homo and Thermoresponsive Graft Copolymers by Using ATRP-Macromonomer Initiators | Request PDF - ResearchGate. Available from: [Link]

-

End-functionalized ROMP polymers for Biomedical Applications - PMC - NIH. Available from: [Link]

-

Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials - ResearchGate. Available from: [Link]

-

Poly(N-isopropylacrylamide-co-allylamine) (PNIPAM-co-ALA) nanospheres for the thermally triggered release of Bacteriophage K - PubMed. Available from: [Link]

-

Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - MDPI. Available from: [Link]

-

Synthesis and characterization of poly[N-isopropylacrylamide-co-1-(N,N-bis-carboxymethyl)amino-3-allylglycerol] grafted to magnetic nano-particles for the extraction and determination of fluvoxamine in biological and pharmaceutical samples - PubMed. Available from: [Link]

-

Synthesis of poly(N-isopropylacrylamide) polymer crosslinked with an AIE-active azonaphthol for thermoreversible fluorescence - RSC Publishing. Available from: [Link]

-

(PDF) Synthesis and characterization of poly(N-isopropylacrylamide) hybrid microgels with different cross-linker contents - ResearchGate. Available from: [Link]

-

Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer - MDPI. Available from: [Link]

-

Polymerization of allyl acetate - Semantic Scholar. Available from: [Link]

- EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents.

-

Synthesis and Properties of Biomedical Graft Copolymers | 17 | Advance. Available from: [Link]

-

Conducting A Reversible-Deactivation Radical Polymerization (RDRP) Aim: To Prepare Block Copolymers of Methyl Methacrylate (MMA). Available from: [Link]

-

Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC. Available from: [Link]

-

Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - MDPI. Available from: [Link]

-

Poly(N-isopropylacrylamide) derived nanogels demonstrated thermosensitive self-assembly and GSH-triggered drug release for efficient tumor Therapy - Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate - MDPI. Available from: [Link]

-

Rate coefficients of free-radical polymerization deduced from pulsed laser experiments. Available from: [Link]

-

Curing Mechanisms of an Allyl‐Functionalized Preceramic Polymer With Radical Initiators: Kinetics and Thermodynamics | Request PDF - ResearchGate. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF BLOCK COPOLYMERS FOR HIGH-TECH APPLICATIONS USING RAFT POLYMERIZATION - JKU ePUB. Available from: [Link]

-

RAFT emulsion polymerization procedures and experimental results. - ResearchGate. Available from: [Link]

-

RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

RAFT General Procedures - Boron Molecular. Available from: [Link]

-

RAFT polymerization of an aromatic organoborane for block copolymer synthesis - Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis and Characterization of All-Acrylic Tetrablock Copolymer Nanoparticles: Waterborne Thermoplastic Elastomers via One-Pot RAFT Aqueous Emulsion Polymerization - PMC. Available from: [Link]

-

Synthesis and characterization of the block copolymers using the novel bifunctional initiator by RAFT and FRP technics: evaluation of the primary polymerization parameters | Request PDF - ResearchGate. Available from: [Link]

-

Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. Available from: [Link]

-

Post-polymerization modification in the same medium of the allyl-containing PUs by radical thiol-ene - ResearchGate. Available from: [Link]

-

Synthesis of poly(allyl 2-ylidene-acetate) and subsequent post-polymerization modification via thiol–ene reaction - Sci-Hub. Available from: [Link]

-

“Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC. Available from: [Link]

-

Efficient polymerization and post-modification of N-substituted eight-membered cyclic carbonates containing allyl groups - Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Graft Copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University. Available from: [Link]

-

Synthesis and characterization of graft copolymer hydrogel by “grafting from” atom transfer radical polymerization using bro. Available from: [Link]

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. 14.139.213.3:8080 [14.139.213.3:8080]

- 3. Synthesis of poly(allyl 2-ylidene-acetate) and subsequent post-polymerization modification via thiol–ene reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Polymerizing via ATRP [sigmaaldrich.com]

- 7. d-nb.info [d-nb.info]

- 8. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Poly(N-isopropylacrylamide-co-allylamine) (PNIPAM-co-ALA) nanospheres for the thermally triggered release of Bacteriophage K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Heterocycles Using Allyl Bromoacetate

Introduction: The Strategic Value of Allyl Bromoacetate in Heterocyclic Chemistry

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive molecules.[1] Their diverse structures allow for precise three-dimensional positioning of functional groups, enabling tailored interactions with biological targets. The challenge and art in drug development lie in the efficient and strategic synthesis of novel, substituted heterocycles to build diverse compound libraries for screening.

Allyl bromoacetate emerges as a uniquely versatile and powerful C5 building block in this context.[2] Its bifunctional nature—a reactive alkyl bromide for nucleophilic substitution and an allyl group amenable to a wide array of subsequent transformations—provides a strategic entry point to complex molecular architectures. This guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of how to leverage allyl bromoacetate for the synthesis of key N- and O-heterocycles. We will explore direct alkylation strategies, metal-mediated cyclizations, and sophisticated palladium-catalyzed approaches, offering field-proven insights into the causality behind experimental choices.

Core Concepts: Mechanistic Pillars of Reactivity

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and adaptation of these protocols to new substrates.

Pillar 1: The Bromoacetate Moiety as an Electrophilic Partner

The primary carbon-bromine bond in allyl bromoacetate is highly susceptible to nucleophilic attack via an SN2 mechanism.[3] This direct displacement is the simplest and most common method for introducing the allyl acetate framework onto a heteroatom.

-

Causality of Solvent Choice : For SN2 reactions, polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are superior. They effectively solvate the counter-ion of the nucleophile while not solvating the nucleophile itself, thereby increasing its effective nucleophilicity and accelerating the reaction.

-

Causality of Base Selection : The choice of base is critical. For heteroatom alkylation (N, O, S), a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to deprotonate the substrate without promoting side reactions. For carbon nucleophiles, a stronger base such as sodium hydride (NaH) is required to generate the requisite carbanion.

Pillar 2: The Allyl Group as a Versatile Functional Handle

The terminal alkene of the allyl group is not merely a passive spectator. It is a key functional handle for secondary transformations, including:

-

Intramolecular Cyclizations : The alkene can act as a nucleophile or be activated to participate in ring-forming reactions, such as iodolactonization.

-

Palladium-Catalyzed Reactions : It is the cornerstone of the Tsuji-Trost reaction, enabling the formation of a π-allylpalladium complex.[4][5]

-

Metathesis : It can participate in ring-closing, ring-opening, or cross-metathesis reactions to build molecular complexity.

Pillar 3: Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)

For more complex C-C and C-heteroatom bond formations, particularly with soft nucleophiles, the Tsuji-Trost reaction is an indispensable tool.[5] The generally accepted catalytic cycle provides a framework for understanding and controlling the reaction's outcome.

-

Oxidative Addition : A low-valent Palladium(0) complex coordinates to the double bond and performs an oxidative addition, displacing the bromide and forming a cationic π-allylpalladium(II) complex.[5]

-

Nucleophilic Attack : The nucleophile attacks one of the terminal carbons of the π-allyl ligand. The attack typically occurs on the face opposite to the palladium metal.[5]

-

Reductive Elimination : The catalyst is regenerated by reductive elimination, releasing the allylated product and the Pd(0) species, which re-enters the catalytic cycle.

This catalytic approach offers exceptional control over regioselectivity and stereoselectivity, which can often be tuned by the choice of ligands on the palladium catalyst.[6]

Protocol 1: Direct N-Alkylation for the Synthesis of N-Allyl Heterocycles

This protocol describes a general and robust method for the synthesis of N-allylated heterocycles, such as imidazoles, pyrroles, and lactams, through a direct SN2 reaction. This is a foundational step for creating precursors for further cyclization or modification.

Experimental Protocol: N-Allylation of 2-Pyrrolidinone

-

Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyrrolidinone (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), and acetonitrile (MeCN, approx. 0.2 M).

-

Reagent Addition : Add allyl bromoacetate (1.1 equiv.) to the stirring suspension at room temperature.

-

Reaction : Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup : Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-allylated product.

Data Summary: N-Alkylation of Various Heterocycles

| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Imidazole | K₂CO₃ | DMF | 60 | 3 | 90-95 |

| Benzimidazole | Cs₂CO₃ | MeCN | 80 | 5 | 88-94 |

| 2-Pyrrolidinone | K₂CO₃ | MeCN | 82 (reflux) | 4 | 85-92 |

| Phthalimide | K₂CO₃ | DMF | 80 | 2 | >95 |

Workflow for N-Alkylation

Caption: General workflow for the synthesis of N-allylated heterocycles.

Protocol 2: Reformatsky-Type Synthesis of β-Hydroxy Esters and Subsequent Lactonization

This protocol utilizes a metal-mediated reaction, analogous to the Reformatsky reaction, to form a C-C bond between the α-carbon of allyl bromoacetate and a carbonyl compound, leading to β-hydroxy esters which are key precursors for γ-lactones. Zinc is a commonly used metal for this transformation.[7]

Experimental Protocol: Zinc-Mediated Synthesis of a γ-Lactone from Benzaldehyde

-

Zinc Activation : Place zinc dust (2.0 equiv.) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Add anhydrous THF and a catalytic amount of iodine (I₂) or 1,2-dibromoethane and heat gently until the color disappears to activate the zinc. Cool to room temperature.

-

Setup : Add the carbonyl substrate (e.g., benzaldehyde, 1.0 equiv.) to the flask containing activated zinc in anhydrous THF.

-

Reagent Addition : Add allyl bromoacetate (1.2 equiv.) dropwise to the suspension via a syringe pump over 30 minutes to control the exotherm.

-

Reaction : Stir the reaction at room temperature for 2-4 hours after the addition is complete. Monitor by TLC for the disappearance of the aldehyde.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. This yields the crude β-hydroxy ester.

-

Lactonization : Dissolve the crude β-hydroxy ester in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA). Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC until the starting material is consumed.

-

Purification : After cooling, wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to obtain the γ-lactone.

Mechanistic Pathway for Lactone Formation

Caption: Mechanistic pathway for the synthesis of γ-lactones.

Protocol 3: Palladium-Catalyzed Allylic Alkylation of Heterocyclic Nucleophiles

This advanced protocol is designed for the C-allylation of "soft" nucleophiles, such as the enolate of a β-ketoester attached to a heterocyclic core. It leverages the Tsuji-Trost reaction for precise C-C bond formation.[4]

Experimental Protocol: Pd-Catalyzed C-Allylation of Ethyl 2-(2-pyridyl)acetate

-

Setup : In a flame-dried Schlenk flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.). Wash the NaH with dry hexanes (2x) to remove the oil, then carefully decant the hexanes. Add anhydrous THF.

-

Nucleophile Generation : Cool the THF suspension to 0°C (ice bath). Add a solution of the heterocyclic nucleophile (e.g., ethyl 2-(2-pyridyl)acetate, 1.0 equiv.) in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes to generate the sodium enolate.

-

Catalyst Addition : In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in anhydrous THF. Add this catalyst solution to the enolate mixture via cannula.

-

Reagent Addition : Add allyl bromoacetate (1.1 equiv.) to the reaction mixture dropwise at 0°C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup : Carefully quench the reaction at 0°C by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography to yield the C-allylated product.

Data Summary: Palladium-Catalyzed Allylation Parameters

| Nucleophile | Pd Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Dimethyl malonate | Pd(PPh₃)₄ | PPh₃ | NaH | THF | 85-95 |

| Ethyl acetoacetate | Pd₂(dba)₃ | dppe | K₂CO₃ | DMF | 80-90 |

| Ethyl 2-cyanoacetate | Pd(OAc)₂ | PPh₃ | NaH | THF | 75-85 |

dppe = 1,2-Bis(diphenylphosphino)ethane; dba = dibenzylideneacetone

Tsuji-Trost Catalytic Cycle

Caption: The catalytic cycle of the Tsuji-Trost allylic alkylation.

Conclusion and Future Outlook

Allyl bromoacetate stands out as a strategic and highly adaptable reagent for the synthesis of substituted heterocycles. By mastering the fundamental principles of its reactivity—from direct SN2 displacement to metal-mediated additions and palladium-catalyzed substitutions—researchers can unlock a vast chemical space. The protocols detailed herein provide a reliable foundation for synthesizing N-allyl lactams, γ-lactones, and complex C-allylated systems. These scaffolds are not merely synthetic endpoints but are valuable intermediates, primed for further elaboration. This versatility makes allyl bromoacetate an essential tool for generating the novel molecular architectures required to address the ongoing challenges in drug discovery and development.[8][9]

References

-

Knapp, D. M., et al. (n.d.). Synthesis of γ-bromo-β-lactones 4via bromo-lactonization of carboxylic... ResearchGate. Retrieved from [Link]

-

Edgar, M. T., Pettit, G., & Smith, T. H. (n.d.). Synthesis of 3-Aryl-5-bromo-2(5H)-furanones. Arizona State University. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 10). Synthesis of a lactone. Retrieved from [Link]

-

Morken, J. P., et al. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). PMC. Retrieved from [Link]

-

Knight, D. W., et al. (n.d.). A Convenient Synthesis of 3-Aryl-δ-lactones. ResearchGate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ALLY BROMIDE. Retrieved from [Link]

-

Gong, H., et al. (n.d.). Selective Cross-Coupling of Organic Halides with Allylic Acetates. PMC. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 6: Lactones. Retrieved from [Link]

-